molecular formula C6H12O5 B13833045 2-Deoxy-D-glucose-[3H(G)]

2-Deoxy-D-glucose-[3H(G)]

Cat. No.: B13833045
M. Wt: 166.16 g/mol
InChI Key: VRYALKFFQXWPIH-URGYAHDMSA-N
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Description

Contextualization of Glucose Analogs in Biomedical Research

Glucose analogs are structurally similar to glucose but possess modifications that alter their metabolic fate. wikipedia.org This characteristic makes them invaluable for studying the intricate processes of glucose transport and metabolism. nih.gov By mimicking glucose, these analogs can enter cells via glucose transporters (GLUTs). researchgate.netresearchgate.net However, their structural differences prevent them from being fully metabolized, leading to their accumulation within the cell. taylorandfrancis.commdpi.com This accumulation allows researchers to measure glucose uptake rates and identify cells with high metabolic activity, such as cancer cells. licor.comnih.gov

One of the most well-known glucose analogs is 2-Deoxy-D-glucose (2-DG), where the hydroxyl group at the second carbon position is replaced by a hydrogen atom. wikipedia.org This modification allows 2-DG to be transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). researchgate.netmdpi.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further isomerized to fructose-6-phosphate, effectively trapping it within the cell and inhibiting the glycolytic pathway. taylorandfrancis.commdpi.com This property forms the basis of its use in a wide range of research applications, from oncology to neuroscience. taylorandfrancis.comsmolecule.com

Rationale for Radiolabeling: The Significance of 2-Deoxy-D-glucose-[3H(G)] as a Metabolic Tracer

To be an effective tracer, a glucose analog must be detectable and quantifiable. Radiolabeling 2-Deoxy-D-glucose with a radioactive isotope like tritium (B154650) ([3H]) provides a highly sensitive method for its detection. wikipedia.org The "(G)" in 2-Deoxy-D-glucose-[3H(G)] signifies that the tritium is generally, though not specifically, located on the glucose molecule. nih.gov

The choice of tritium as the radiolabel offers several advantages. Tritium is a low-energy beta emitter, which allows for high-resolution autoradiography, enabling the localization of metabolic activity at the cellular and even subcellular level. nih.govmdpi.com This level of detail is often unachievable with higher-energy isotopes like carbon-14. nih.gov The lower energy of tritium's beta particles results in a shorter path length, leading to sharper images in autoradiographs. nih.gov Furthermore, the high specific activity of tritium allows for the detection of very small quantities of the tracer, making it ideal for studying processes at low molar concentrations. mdpi.comrevvity.co.jp

The process involves introducing 2-Deoxy-D-glucose-[3H(G)] to a biological system, where it is taken up by cells in proportion to their glucose utilization. revvity.com The accumulation of the radiolabeled and phosphorylated compound can then be measured using techniques like liquid scintillation counting or autoradiography to provide a quantitative measure of glucose uptake. mdpi.comrevvity.co.jp

Overview of Academic Research Trajectories involving 2-Deoxy-D-glucose-[3H(G)]

The unique properties of 2-Deoxy-D-glucose-[3H(G)] have led to its application across a broad spectrum of biomedical research fields.

Neuroscience: It has been extensively used to map functional brain activity. nih.gov By revealing which brain regions have higher glucose uptake during specific tasks or under certain conditions, researchers can infer neuronal activity. nih.gov The high resolution afforded by tritium labeling allows for the detailed visualization of metabolic patterns in specific brain nuclei and structures. nih.gov

Oncology: Given that many cancer cells exhibit increased glucose metabolism (the Warburg effect), 2-Deoxy-D-glucose-[3H(G)] is a valuable tool for studying tumor biology. licor.comnih.gov It is used to investigate the metabolic characteristics of different cancer cell lines and to assess the effects of potential anti-cancer therapies that target glycolysis. mdpi.comsmolecule.com

Cardiology and Muscle Physiology: The tracer is employed to study glucose uptake in cardiac and skeletal muscle under various physiological and pathological conditions. For instance, research has examined the effects of insulin (B600854) and stress on glucose metabolism in muscle tissue. nih.gov

Cell Biology: 2-Deoxy-D-glucose-[3H(G)] serves as a probe to investigate fundamental cellular processes, including membrane permeability and the mechanisms of glucose transport. osti.gov Studies have utilized this tracer to understand how different substances affect cell membrane integrity. osti.gov

Interactive Data Table: Properties of 2-Deoxy-D-glucose-[3H(G)]

PropertyValueSource
Molecular Formula C6H12O5 nih.gov
Molecular Weight 166.16 g/mol nih.gov
IUPAC Name (3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one smolecule.com
Radioisotope Tritium ([3H]) wikipedia.org
Emission Type Beta particle (low energy) biotrend.comclinisciences.com
Half-life of Tritium 12.3 years biotrend.comclinisciences.com

Interactive Data Table: Research Applications and Findings

Research AreaKey FindingRelevant Compound(s)Source
Neuroscience Improved autoradiographic resolution of brain metabolism compared to [14C]2DG. nih.gov2-Deoxy-D-glucose-[3H(G)], 2-Deoxy-D-[14C]glucose nih.gov
Oncology Inhibition of glycolysis in cancer cells leads to cell cycle arrest and apoptosis. smolecule.com2-Deoxy-D-glucose smolecule.com
Cell Biology Can be used as a probe for studying cell membrane permeability changes. osti.gov2-Deoxy-D-glucose-[3H(G)] osti.gov
Muscle Metabolism 2-Deoxy-D-glucose is incorporated into glycogen (B147801), which can lead to an underestimation of glucose uptake if only the phosphorylated form is measured. nih.gov2-Deoxy-D-[2,6-3H]glucose, [U-14C]glucose nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O5

Molecular Weight

166.16 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T

InChI Key

VRYALKFFQXWPIH-URGYAHDMSA-N

Isomeric SMILES

[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Mechanistic Foundations of 2 Deoxy D Glucose 3h G in Cellular Metabolism

Interference with Glycolytic Pathways: Phosphorylation and Trapping

The primary mechanism by which 2-DG exerts its effects is through its entry into the glycolytic pathway and subsequent metabolic trapping. This process begins with its phosphorylation, a step that commits it to the intracellular environment.

Interaction with Hexokinase and Formation of 2-Deoxy-D-glucose-6-phosphate (2-DG6P)

Upon entering the cell, 2-Deoxy-D-glucose-[3H(G)] is recognized as a substrate by hexokinase, the first enzyme in the glycolytic pathway. nih.govnih.gov Hexokinase catalyzes the transfer of a phosphate (B84403) group from ATP to the 6th carbon of the 2-DG molecule, forming 2-Deoxy-D-glucose-6-phosphate-[3H(G)] (2-DG6P). nih.govnih.gov This phosphorylation is a crucial step as it adds a charged phosphate group to the molecule, preventing it from exiting the cell through glucose transporters. revvity.comrevvity.com This effective "trapping" of the radiolabeled analog within the cell allows for the measurement of glucose uptake rates in various tissues and cell types. youtube.com The accumulation of 2-DG6P is directly proportional to the rate of glucose transport and phosphorylation activity. taylorandfrancis.com

Interaction with Glucose Transporters

2-Deoxy-D-glucose-[3H(G)] enters cells by utilizing the same family of glucose transport proteins (GLUTs) as D-glucose. nih.govwikipedia.org This transport occurs via facilitated diffusion down a concentration gradient. nih.gov The affinity of 2-DG for various GLUT isoforms allows it to be taken up by a wide range of cell types, with uptake rates often correlating with the expression levels of these transporters. nih.gov For instance, cancer cells, which often exhibit upregulated glucose metabolism and higher expression of GLUTs, demonstrate a correspondingly high uptake of 2-DG. nih.govwikipedia.org This characteristic is fundamental to its use in imaging and as a research tool to study glucose metabolism in pathological states.

ParameterDescriptionSignificance
Transport MechanismFacilitated diffusionUtilizes the cell's natural glucose uptake machinery.
Transporter FamilyGlucose Transporters (GLUTs)Broad applicability across various cell types.
CompetitionCompetes with D-glucose for transportThe presence of glucose can affect the uptake rate of 2-DG.
Uptake in Cancer CellsOften elevated due to increased GLUT expressionForms the basis for its use in cancer research and imaging.

Downstream Metabolic Consequences and Cellular Bioenergetic Perturbations

The inhibition of glycolysis by 2-Deoxy-D-glucose-[3H(G)] triggers a cascade of downstream metabolic consequences, leading to significant perturbations in cellular bioenergetics.

ATP Depletion

A primary and critical consequence of 2-DG exposure is the depletion of cellular adenosine (B11128) triphosphate (ATP). drugbank.com This occurs through two main mechanisms. Firstly, the phosphorylation of 2-DG to 2-DG6P by hexokinase consumes ATP. nih.gov Secondly, and more significantly, the inhibition of glycolysis by the accumulated 2-DG6P halts the primary pathway for ATP generation, especially in cells heavily reliant on glycolysis for their energy needs. drugbank.comnih.gov This reduction in ATP levels can disrupt numerous cellular processes that are dependent on this energy currency, ultimately impacting cell viability and function. nih.govnih.gov

Study FocusCell/Tissue TypeObserved Effect of 2-DGReference Finding
HepatocarcinogenesisRat hepatoma tissuesSuppressed ATP productionInhibition of glycolysis led to a decrease in ATP. nih.gov
Experimental SarcomaMethylcholanthrene-induced sarcomas in rats52 +/- 13% decrease in the tumor ATP to inorganic phosphate ratio2-DG administration led to a significant drop in tumor ATP. nih.gov
Cultured AstrocytesPrimary rat astrocytesRapid initial decline in cellular ATP contentExposure to 2DG caused a time- and concentration-dependent decrease in ATP. nih.gov

Alterations in Glycogen (B147801) Synthesis and Metabolism

Contrary to the long-held assumption that 2-Deoxy-D-glucose (2-DG) is metabolically trapped after phosphorylation, substantial evidence demonstrates its incorporation into glycogen. 2-Deoxy-D-glucose-[3H(G)], once transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-[3H(G)]-6-phosphate (2-DG-6-P), can be further metabolized by phosphoglucomutase and UDP-glucose pyrophosphorylase to form UDP-2-deoxy-D-glucose-[3H(G)]. This molecule then serves as a substrate for glycogen synthase, leading to its incorporation into the growing glycogen chain.

Research has shown that this incorporation is not a minor metabolic side-effect but a significant pathway for 2-DG-6-P in various tissues. Studies in rats have demonstrated that 2-DG is metabolized into glycogen in tissues such as the heart, liver, skeletal muscle, and adipose tissue in an insulin-dependent manner. aacrjournals.org The rate of glycogen synthesis from 2-DG has been found to be comparable to that from glucose in several tissues, indicating that it is a competent substrate for the glycogen synthesis machinery. aacrjournals.org

For instance, in the rectus abdominis muscle of rats under normoglycemic hyperinsulinemic conditions, a significant portion of metabolized 2-DG is directed towards glycogen synthesis. nih.gov Failure to account for the fraction of 2-Deoxy-D-glucose-[3H(G)] incorporated into glycogen can lead to a notable underestimation of total tissue glucose uptake when using this tracer. nih.gov The proportion of 2-DG incorporated into glycogen relative to the total uptake can be substantial, varying with insulin (B600854) levels. aacrjournals.org

Table 1: Insulin-Dependent Incorporation of 2-Deoxy-D-glucose into Glycogen in Rat Soleus Muscle

Insulin Concentration Rate of Glycogen Synthesis from 2-DG (nmol/g/min) Proportion of 2-DG Incorporated into Glycogen (%)
Basal 17.81 ± 3.07 10.7 ± 0.9
Physiological 64.47 ± 7.47 14.0 ± 1.9
Supraphysiological 203.23 ± 44.52 25.6 ± 5.6

Data derived from in vivo studies in rats, illustrating the mean ± SEM. aacrjournals.org

Influence on Protein N-glycosylation and Endoplasmic Reticulum (ER) Stress Pathways

Beyond its role in carbohydrate metabolism, 2-Deoxy-D-glucose-[3H(G)] exerts a profound influence on the synthesis and modification of proteins, specifically through the disruption of N-linked glycosylation. This effect stems from its structural similarity to both glucose and mannose. nih.gov N-linked glycosylation is a critical co- and post-translational modification occurring in the endoplasmic reticulum (ER), essential for the proper folding, stability, and function of many proteins.

The mechanism of interference involves the metabolic conversion of 2-DG into fraudulent nucleotide sugars, such as GDP-2-deoxy-D-glucose and dolichol-phosphate-2-deoxy-D-glucose. These analogs act as competitive inhibitors of mannosyltransferases, enzymes that are crucial for the assembly of the lipid-linked oligosaccharide (LLO) precursor required for N-glycosylation. mdpi.com The incorporation of these 2-DG analogs truncates the growing oligosaccharide chain, leading to the synthesis of incomplete or aberrant N-glycans. biorender.com

When these defective glycans are transferred to nascent polypeptide chains, the resulting glycoproteins are unable to fold correctly. mdpi.com The accumulation of these misfolded proteins within the ER lumen disrupts homeostasis and triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR) or ER stress. aacrjournals.orgnih.govwikipedia.org The UPR is mediated by three main sensor proteins in the ER membrane: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Activation of the UPR by 2-DG leads to the increased expression of ER chaperone proteins, such as GRP78 (glucose-regulated protein 78 kDa), and transcription factors like CHOP (C/EBP homologous protein), which are hallmark indicators of ER stress. aacrjournals.orgresearchgate.net Studies have shown that the induction of ER stress by 2-DG is a primary mechanism of its cellular action, distinct from its effects on ATP depletion via glycolysis inhibition. nih.gov This is demonstrated by the fact that the addition of exogenous mannose can reverse the 2-DG-induced ER stress and autophagy, without restoring cellular ATP levels. nih.govnih.gov The disruption of N-glycosylation has been shown to affect the surface expression and function of specific proteins, including NKG2D ligands and the oncogenic receptors Axl and Met. nih.govnih.gov

Table 2: Effect of 2-Deoxy-D-glucose on Markers of ER Stress in Cancer Cell Lines

Cell Line Treatment UPR Marker Observation
Neuroblastoma Cells 2 mM 2-DG (24h) GRP78 Increased expression
Neuroblastoma Cells 2 mM 2-DG (24h) CHOP Increased expression
Pancreatic, Melanoma, Breast Cancer Cells 2-DG Grp78 Increased expression
Pancreatic, Melanoma, Breast Cancer Cells 2-DG LC3B II (Autophagy marker linked to ER stress) Upregulated
Human Monocytes 2-DG ATF4, XBP1, GRP78/BiP Upregulated gene expression

This table synthesizes findings from multiple studies demonstrating the consistent induction of key UPR markers following 2-DG treatment. aacrjournals.orgnih.govnih.govresearchgate.net

Methodological Applications of 2 Deoxy D Glucose 3h G in Research

Quantification of Glucose Uptake Rates in In Vitro and Ex Vivo Models

[3H]2-DG is widely employed to measure glucose uptake rates in cultured cells (in vitro) and isolated tissues (ex vivo). The fundamental principle involves incubating the biological sample with [3H]2-DG for a defined period, followed by separating the cells or tissue from the radioactive medium and quantifying the amount of trapped radioactivity. revvity.comrsc.org This method is considered a gold standard for its sensitivity and reliability. promega.com

Liquid scintillation counting is the most common technique for quantifying the amount of [3H]2-DG taken up by cells or tissues. revvity.com In this method, after incubation with the radiotracer, cells are washed to remove extracellular [3H]2-DG and then lysed. rsc.org The cell lysate is mixed with a scintillation cocktail, a fluid that emits light when excited by the beta particles from the tritium's decay. A scintillation counter detects these light flashes (scintillations), and the rate of these flashes is directly proportional to the amount of [3H]2-DG6P accumulated in the cells. revvity.comrsc.org This data, often normalized to protein content or cell number, provides a quantitative measure of the glucose uptake rate. rsc.org

This methodology is versatile and has been applied to various cell types, including L6 myotubes and HepG2 hepatoma cells, to study the effects of different compounds on glucose metabolism. rsc.org The assay can differentiate between basal and stimulated glucose uptake, for instance, in response to insulin (B600854) in skeletal muscle cells, making it invaluable for diabetes and metabolic research. nih.goveurofinsdiscovery.com

Table 1: Research Findings on Glucose Uptake using [3H]2-DG and Scintillation Counting

Cell/Tissue Model Research Focus Key Finding Reference
Rat L6 Skeletal Muscle Cells Insulin-stimulated glucose uptake Test compounds can be screened for agonist or antagonist activity on the insulin pathway by measuring [3H]2-DG uptake. eurofinsdiscovery.com
Differentiated L6 Myotubes Effect of novel compounds on glucose uptake Identified lead molecules that significantly increased 2-deoxyglucose uptake. rsc.org
Various Rat Tissues in vivo Quantifying relative insulin sensitivity Insulin-sensitive tissues showed a 1.7- to 17.9-fold increase in [3H]2-DG uptake over basal levels. nih.gov

Autoradiography with [3H]2-DG allows for the visualization of glucose uptake with high spatial resolution across a tissue section. After administration of the tracer, the tissue is sectioned and placed in contact with a photographic emulsion or film. The beta particles emitted by the tritium (B154650) expose the emulsion, creating an image that maps the distribution and relative concentration of the tracer within the tissue.

In neuroscience, [3H]2-DG autoradiography is a powerful method for mapping functional brain activity. nih.gov The rate of glucose utilization is closely coupled to neuronal activity, so regions with higher [3H]2-DG accumulation are interpreted as being more metabolically active. The use of tritium ([3H]) as the radiolabel offers a significant advantage in resolution over Carbon-14 ([14C]). nih.govnih.gov The lower energy and shorter path length of tritium's beta emissions result in a sharper, more defined autoradiographic image, enabling the visualization of metabolic activity in fine anatomical structures, such as individual cell nuclei and layers of the hippocampus, that are not resolvable with [14C]2-DG. nih.gov

This high-resolution technique has been used to identify heterogeneous patterns of metabolic activity in various brain regions, including the nucleus accumbens, amygdala, and hypothalamus. nih.gov Furthermore, dry-mount autoradiography techniques can localize the radiolabel at the cellular level, revealing that certain glial cells can accumulate [3H]2-DG to a much greater extent than neurons, suggesting a higher metabolic state. nih.gov

While providing excellent spatial resolution, quantitative analysis of tritium autoradiographs requires careful consideration of several factors. A key issue is quenching, where the energy of the beta particles is absorbed by the tissue itself, leading to a weaker signal and an underestimation of the true radioactivity. nih.govresearchgate.net This effect is particularly pronounced in lipid-rich structures like white matter, where the absorption of tritium emissions is greater than in gray matter. nih.gov This differential quenching can exaggerate the apparent difference in glucose uptake between gray and white matter. nih.gov

Accurate quantification, therefore, requires the use of appropriate standards and quench correction methods. Quench correction curves can be generated by measuring standards with known amounts of radioactivity and varying degrees of quenching. researchgate.netub.edu By comparing the signal from a tissue region to these curves, researchers can correct for the signal loss and obtain a more accurate measure of the [3H]2-DG concentration. These rigorous quantitative approaches are essential for accurately comparing metabolic rates across different brain regions and experimental conditions.

Autoradiographic Techniques for Spatial Distribution Analysis

Assessment of Metabolic Fluxes and Pathways

While [3H]2-DG is primarily known as a marker for glucose uptake, it is also a valuable tool for assessing metabolic fluxes and pathways connected to glycolysis. The rate of [3H]2-DG phosphorylation provides a direct measure of the hexokinase reaction rate. nih.gov However, the assumption that [3H]2-DG6P is completely trapped is an oversimplification in some tissues.

Elucidation of Specific Transporter and Kinase Activities

The uptake of [3H]2-DG is a two-step process, initiated by transport across the cell membrane via glucose transporters (GLUTs) followed by intracellular phosphorylation by hexokinase (HK). revvity.comrevvity.com Consequently, the rate of [3H]2-DG6P accumulation is dependent on the combined activities of these proteins. This property allows researchers to use the [3H]2-DG uptake assay to study the function and regulation of specific transporters and kinases.

For example, this assay is frequently used to investigate insulin-stimulated glucose transport in muscle and fat cells, which is mediated by the translocation of the GLUT4 transporter to the cell surface. eurofinsdiscovery.com By comparing [3H]2-DG uptake in the presence and absence of insulin or other stimuli, one can quantify the activity of this transport system. eurofinsdiscovery.com The method can also be used to screen for compounds that modulate glucose uptake, identifying potential agonists that mimic insulin's effects or antagonists that inhibit them. eurofinsdiscovery.com Kinetic studies analyzing the disappearance of [3H]2-DG from plasma and its uptake into tissues under varying conditions (e.g., different insulin levels) can help model the pharmacokinetics of glucose transport and phosphorylation, providing insights into which step might be rate-limiting under different physiological states. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
2-Deoxy-D-glucose-[3H(G)]
2-Deoxy-D-glucose
2-Deoxy-D-glucose-6-phosphate
Glucose
Glucose-6-phosphate
Insulin
Pioglitazone

Research Paradigms and Biological Systems Investigated Using 2 Deoxy D Glucose 3h G

Cellular Models

³H-2-DG is extensively used in vitro to probe the metabolic intricacies of isolated cell populations. Its uptake and subsequent intracellular trapping, following phosphorylation by hexokinase, provide a direct measure of the rate of glucose transport, a fundamental cellular process.

A hallmark of many cancer cells is their altered glucose metabolism, characterized by elevated rates of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. oup.com This metabolic reprogramming makes cancer cells particularly dependent on glucose for survival and proliferation, rendering them susceptible to glycolytic inhibitors like 2-Deoxy-D-glucose (2-DG). oup.com The tritiated form, ³H-2-DG, is instrumental in quantifying this glycolytic dependency and investigating the effects of metabolic interventions.

Research has demonstrated that 2-DG is taken up by glucose transporters (GLUTs) and phosphorylated by hexokinase, but the resulting 2-DG-6-phosphate cannot be further metabolized, leading to its accumulation and the inhibition of glycolysis. revvity.com This process depletes cellular energy stores, increases oxidative stress, and can induce apoptosis. oup.comaosonline.org Studies frequently combine 2-DG with other therapeutic agents to enhance anticancer effects. For instance, in ovarian cancer cell lines (SKOV3 and Hey), the combination of metformin (B114582) (an oxidative phosphorylation inhibitor) and 2-DG has been shown to synergistically inhibit cell growth, migration, and invasion by activating p38 MAPK and JNK signaling pathways. nih.gov In breast cancer cells (MDA-MB-231), synchronizing the cell cycle with mibefradil (B1662139) prior to 2-DG treatment significantly increased ³H-2-DG uptake and enhanced cell killing. nih.gov This suggests that the efficacy of 2-DG is linked to the cell-cycle stage, with increased uptake observed after release from G1/S checkpoint arrest. nih.gov

Investigations into pancreatic cancer cells have shown that 2-DG induces cytotoxicity and radiosensitization by causing metabolic oxidative stress, evidenced by increased glutathione (B108866) disulfide accumulation. aosonline.org Furthermore, in murine tumor models, the selective accumulation of ³H-2-DG in tumor tissues was observed even without significant overexpression of hexokinase or GLUTs, but was strongly correlated with low activity of glucose-6-phosphatase, the enzyme that would dephosphorylate the tracer. researchgate.net

Table 1: Research Findings in Cancer Cell Lines using 2-Deoxy-D-glucose-[3H(G)]

Cancer Type Cell Line(s) Key Research Finding Reference(s)
Breast Cancer MDA-MB-231 Cell-cycle synchronization with mibefradil followed by its withdrawal resulted in a ~2-fold increase in cellular ³H-2-DG uptake. nih.gov
Ovarian Cancer SKOV3, Hey Combination of metformin and 2-DG significantly inhibited cell migration and invasion compared to either agent alone. nih.gov
Pancreatic Cancer MiaPaCa-2 2-DG induced cytotoxicity and increased metabolic oxidative stress; combination with ionizing radiation led to greater inhibition of tumor growth in xenografts. aosonline.org
Triple-Negative Breast Cancer SUM159PT, HCC1806 Knockdown of TXNIP, a protein suppressed by the c-Myc oncogene, increased glucose uptake and rendered cells more sensitive to 2-DG, indicating a dependency on glycolysis. jneurosci.org
Murine Tumors LX-1 (Lung), MTG-B (Mammary), etc. Selective accumulation of ³H-2-DG in tumors was associated with low glucose-6-phosphatase activity. researchgate.net

The brain relies almost exclusively on glucose for its energy needs, and ³H-2-DG has been a cornerstone in mapping functional brain activity. researchgate.net The technique of ³H-2-DG autoradiography allows for high-resolution visualization of glucose uptake in different brain regions and cell types, providing a proxy for neuronal and glial activity. nih.govnih.gov Using tritiated 2-DG offers improved autoradiographic resolution compared to its ¹⁴C-labeled counterpart due to the lower energy of tritium's beta emissions. nih.gov

Studies in the guinea pig retina have revealed a fascinating metabolic coupling between glial (Müller) cells and neurons. Autoradiography has shown that upon light stimulation, ³H-2-DG is predominantly taken up by Müller cells. oup.comaosonline.orgjneurosci.org These glial cells exhibit a high rate of aerobic glycolysis, converting glucose to lactate, which is then shuttled to neurons to fuel their oxidative metabolism. aosonline.org This glial-neuronal metabolic partnership is crucial for retinal function.

In the cat visual cortex, ³H-2-DG has been used to visualize functional columns, such as ocular dominance and orientation columns. uni-goettingen.dejneurosci.org Double-labeling studies, using both ³H-2-DG and ¹⁴C-2-DG, have allowed researchers to map metabolic activity during two distinct visual stimulation conditions in the same animal, revealing the dynamic organization of the visual cortex. jneurosci.org These studies demonstrate that patterns of metabolic activity, as revealed by 2-DG uptake, reflect the functional architecture of the brain. researchgate.net

Table 2: Research Findings in Neuronal and Glial Cells using 2-Deoxy-D-glucose-[3H(G)]

Biological System Cell Type(s) Key Research Finding Reference(s)
Guinea Pig Retina Müller (Glial) Cells, Photoreceptors ³H-2-DG uptake occurs predominantly in Müller cells, which then supply metabolic substrates to photoreceptors. oup.comaosonline.orgjneurosci.org
Cat Visual Cortex Neurons, Glia Used to map functional architecture, such as orientation and ocular dominance columns, by visualizing patterns of metabolic activity. revvity.comresearchgate.netuni-goettingen.de
Mouse Trigeminal Pathway Neurons ³H-2-DG autoradiography with paraffin (B1166041) embedding allows for high-resolution localization of metabolic activity in specific neuronal profiles following sensory stimulation. nih.gov
Rat Brain Various Nuclei ³H-2-DG provides higher resolution than ¹⁴C-2-DG, revealing heterogeneous metabolic patterns in structures like the nucleus accumbens and hippocampus. nih.gov

The study of glucose transport in adipocytes (fat cells) and myocytes (muscle cells) is central to research on insulin (B600854) resistance and type 2 diabetes. zen-bio.com ³H-2-DG is the standard substrate used to measure glucose uptake in these cells, providing a critical endpoint assay for insulin sensitivity. zen-bio.compsu.edu Insulin stimulates glucose uptake into these tissues primarily via the glucose transporter GLUT4.

In vitro studies using cell lines like 3T3-L1 adipocytes and L6 myocytes are common. For example, research has shown that co-culturing L6 myocytes with 3T3-L1 adipocytes increases basal glucose uptake in the muscle cells but suppresses insulin-stimulated glucose uptake, an effect mediated in part by oxidative stress. frontiersin.org This demonstrates the complex metabolic crosstalk between fat and muscle tissue. Other studies have used ³H-2-DG uptake assays to screen for compounds with insulin-sensitizing effects. For instance, flavonoids isolated from Tetracera indica were shown to stimulate glucose uptake in 3T3-L1 adipocytes, highlighting their potential as antidiabetic agents. springermedizin.de In differentiated rat brown adipocytes, norepinephrine (B1679862) was found to stimulate ³H-2-DG uptake through a pathway involving β3-adrenoceptors, cAMP, PKA, and PI3-Kinase, distinct from the insulin signaling pathway. oup.com

Table 3: Research Findings in Adipocytes and Myocytes using 2-Deoxy-D-glucose-[3H(G)]

Cell Type Cell Line / System Key Research Finding Reference(s)
Adipocytes 3T3-L1 Used as a standard model to test the effects of compounds (e.g., flavonoids, exendin-4) on basal and insulin-stimulated glucose uptake. researchgate.netspringermedizin.de
Myocytes L6 Myotubes Co-culture with adipocytes increased basal but suppressed insulin-stimulated ³H-2-DG uptake. frontiersin.org
Brown Adipocytes Cultured Mouse Brown Adipocytes Norepinephrine stimulates glucose uptake via a β3-adrenoceptor-cAMP-PKA pathway. oup.com
Human Adipocytes Isolated from obese subjects Insulin, but not GLP-1, stimulated ³H-2-DG uptake. The GLP-1 receptor antagonists Exendin-4 and Exendin-9 inhibited glucose uptake. scispace.com
Rat Skeletal Muscle Isolated Soleus and Extensor Digitorum Longus A dual-tracer method using ¹⁴C-2-DOG and ³H-2-DOG was established to quantify basal and insulin-stimulated glucose uptake in the same animal. diabetesjournals.org

Cellular metabolism is now recognized as a critical regulator of immune cell function, differentiation, and fate. ³H-2-DG has been instrumental in elucidating the metabolic requirements of various immune cell populations.

In T cells, activation via the T cell receptor (TCR) triggers a metabolic switch to glycolysis to support proliferation and effector functions. biorxiv.org Studies using 2-DG have shown that inhibiting glycolysis can suppress early T cell activation, proliferation, and cytokine production. biorxiv.org However, the effects can be nuanced. Low, physiologically achievable concentrations of 2-DG were found to increase IFN-γ secretion in pre-activated human T cells, suggesting a potential immunomodulatory role. mdpi.com Furthermore, inhibiting glycolysis with 2-DG has been shown to enhance the formation of long-lived memory CD8+ T cells, which have improved antitumor function. jci.org In regulatory T cells (Tregs), glycolysis is required for optimal proliferation and expression of suppressive molecules early after activation, but this dependency diminishes at later stages. plos.org

Macrophage polarization—the process by which macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 vs. anti-inflammatory M2)—is also tightly linked to metabolism. While it is generally held that M1 macrophages are highly glycolytic, the role of glycolysis in M2 polarization is more debated. bmbreports.orgfrontiersin.org Some studies show that inhibiting glycolysis with 2-DG can impair M2 polarization and function. bmbreports.org However, others suggest M2 macrophages are metabolically flexible and can fuel their functions through oxidative phosphorylation even when glycolysis is inhibited. frontiersin.org Combining the measurement of ³H-2-DG uptake with the uptake of other nutrients, like glutamine, has been shown to better distinguish between different macrophage activation states. nih.gov

Table 4: Research Findings in Immunological Cells using 2-Deoxy-D-glucose-[3H(G)]

Cell Type Key Research Finding Reference(s)
Human T Cells 2-DG suppresses early TCR-mediated activation and proliferation. biorxiv.org
Human T Cells Low-dose 2-DG can increase IFN-γ secretion in pre-activated T cells. mdpi.comnih.gov
CD8+ T Cells Inhibition of glycolysis with 2-DG enhances the formation and antitumor function of memory T cells. jci.org
Regulatory T Cells (Tregs) Glycolysis is required for optimal function during early, but not late, stages of activation. plos.org
Macrophages 2-DG is used to probe the role of glycolysis in M1 and M2 polarization, with results indicating metabolic complexity and flexibility. bmbreports.orgfrontiersin.orgmdpi.com
Macrophages Combined measurement of 2-DG and glutamine accumulation improves the identification of macrophage activation states. nih.gov

The metabolic state of stem cells is intrinsically linked to their core properties of self-renewal and pluripotency. Human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), are characterized by a high rate of glycolysis.

Research utilizing 2-DG has demonstrated that this glycolytic metabolism is not just a byproduct of the pluripotent state but is required to maintain it. nih.govhuji.ac.il Inhibition of glycolysis with 2-DG in hPSC cultures leads to a loss of pluripotency markers (e.g., OCT4, NANOG) and can induce differentiation. nih.govhuji.ac.il For example, one study showed that treating hESCs with 2-DG promoted the loss of pluripotency, an effect that could be reversed by the addition of acetate, indicating that a key role of glycolysis is to provide acetyl-CoA for histone acetylation, an epigenetic mark associated with the open chromatin state of pluripotent cells. huji.ac.il

Furthermore, metabolic requirements shift during differentiation. While glycolysis is essential for maintaining pluripotency and for early ectoderm differentiation, it appears to be less critical for differentiation towards mesoderm and endoderm lineages. nih.gov Studies on hematopoietic (blood) stem cell emergence from hemogenic endothelium also show that glycolysis, inhibited by 2-DG, is required for this developmental transition and for the subsequent proliferation of hematopoietic progenitors. embopress.org These findings highlight that manipulating cellular metabolism with tools like 2-DG can be a strategy to direct stem cell fate.

Table 5: Research Findings in Stem Cells using 2-Deoxy-D-glucose-[3H(G)]

Stem Cell Type Key Research Finding Reference(s)
Human Pluripotent Stem Cells (hPSCs) Inhibition of glycolysis with 2-DG causes a loss of pluripotency markers and induces differentiation. nih.govhuji.ac.il
Human Embryonic Stem Cells (hESCs) Glycolysis is required to produce acetyl-CoA for histone acetylation, which is essential for maintaining pluripotency. huji.ac.il
Human Pluripotent Stem Cells (hPSCs) Glycolytic activity is required for early ectoderm differentiation but not for mesoderm or endoderm differentiation. nih.gov
Hematopoietic Progenitors Glycolysis is required for the endothelial-to-hematopoietic transition (EHT) and proliferation of emerging blood cells. embopress.org
Human Induced Pluripotent Stem Cells (hiPSCs) hiPSCs show higher expression of glucose transporters (GLUT1, GLUT3) and glycolytic enzymes compared to hESCs, suggesting increased glycolytic potential. elifesciences.org

Tissue Slice and Organ Culture Research

The use of ³H-2-DG extends beyond cell monolayers to more complex ex vivo systems like tissue slices and organ cultures. These preparations better preserve the three-dimensional architecture and cell-cell interactions of the native tissue. The primary method used in this context is autoradiography, where tissue slices are exposed to film to visualize the spatial distribution of the accumulated radiotracer. wikipedia.org

This approach has been particularly powerful in neuroscience. As mentioned previously (Section 4.1.2), ³H-2-DG autoradiography on brain slices from animals exposed to specific stimuli allows for the creation of high-resolution functional maps. nih.gov For example, studies in the cat visual cortex and mouse somatosensory cortex have used this method to visualize metabolic patterns corresponding to functional columns with cellular resolution. researchgate.netnih.gov The technique is sensitive enough to reveal differential metabolic labeling within individual brain nuclei. nih.gov

Double-label autoradiography, which combines the use of ³H-2-DG and ¹⁴C-2-DG, is a sophisticated extension of this method. It allows researchers to map metabolic activity under two different conditions within the same animal, providing a powerful tool for studying dynamic changes in brain function. jneurosci.org For example, this has been used to demonstrate the interdigitation of ocular dominance columns in the monkey visual cortex. jneurosci.org While there can be significant loss of the isotope during standard histological processing for paraffin embedding, specific fixation methods have been developed to retain the ³H-2-DG-phosphate in situ, enabling high-quality histology alongside the autoradiographic signal. nih.gov

Table 6: Research Paradigms in Tissue Slice and Organ Culture using 2-Deoxy-D-glucose-[3H(G)]

Tissue/Organ Research Paradigm Key Finding Reference(s)
Cat Visual Cortex Autoradiography of tissue slices after visual stimulation. Visualization of functional maps of orientation and ocular dominance columns. researchgate.netuni-goettingen.de
Monkey Visual Cortex Double-label autoradiography with ³H-2-DG and ¹⁴C-2-DG. Mapping of two distinct metabolic states in the same animal, revealing interdigitated columnar structures in V1. jneurosci.org
Mouse Brain (Trigeminal System) Autoradiography of paraffin-embedded brain sections after whisker stimulation. High-resolution localization of increased metabolic activity in corresponding cortical barrels and brainstem nuclei. nih.gov
Rat Brain Autoradiography of brain slices. ³H-2-DG provides superior resolution to ¹⁴C-2-DG for resolving fine metabolic details in various brain structures. nih.gov
Leech and Snail Ganglia Autoradiography of isolated ganglia. Demonstrated the feasibility of applying the 2-DG method to study energy utilization in invertebrate nervous systems at the subcellular level. researchgate.net

Animal Models of Disease and Physiological States Investigated using 2-Deoxy-D-glucose-[3H(G)]

The radiolabeled glucose analog, 2-Deoxy-D-glucose-[3H(G)] (³H-2-DG), serves as a critical tool for investigating cellular glucose uptake and metabolism in vivo. Because it is transported into cells by glucose transporters and phosphorylated by hexokinase but not further metabolized, it becomes trapped intracellularly. wikipedia.orgrevvity.comrevvity.com This property allows for the quantification of regional glucose utilization in various tissues through techniques like autoradiography, providing invaluable insights into physiological and pathological processes in a wide array of animal models. wikipedia.org

Oncology Research Models (Tumor Metabolism, Therapeutic Efficacy Mechanisms)

In oncology research, ³H-2-DG is instrumental in studying the "Warburg effect," the phenomenon where cancer cells exhibit high rates of glycolysis even in the presence of oxygen. nih.govnih.gov Animal models are crucial for understanding how this altered metabolism fuels tumor growth and for testing therapeutic strategies that target this dependency.

Researchers use ³H-2-DG to measure and visualize glucose uptake in tumors within animal models, such as xenografts of human cancer cells in immunodeficient mice. snmjournals.orgplos.org These studies have demonstrated that cells with higher glucose uptake, like tumor cells, also show a higher uptake of 2-DG. wikipedia.org This allows for the assessment of a tumor's metabolic activity and its response to treatment. For instance, studies have shown that therapies can alter the uptake of radiolabeled deoxyglucose, indicating a change in the tumor's metabolic state. plos.orgresearchgate.net

The compound is also used to explore the mechanisms of therapeutic efficacy. By inhibiting glycolysis, 2-DG can deplete cancer cells of energy, increase oxidative stress, and induce apoptosis. nih.gov In animal models, combining 2-DG with other agents, such as metformin or ABT-263, has been shown to synergistically inhibit tumor growth in xenograft models of various cancers, including breast cancer and gastrointestinal stromal tumors (GIST). nih.govplos.org Autoradiographic studies using ³H-2-DG have also helped to differentiate glucose uptake between viable tumor cells, inflammatory cells, and necrotic areas within a tumor, providing a more detailed picture of the tumor microenvironment. snmjournals.org

Table 1: Application of 2-Deoxy-D-glucose-[3H(G)] in Oncology Animal Models

Animal Model Research Focus Key Findings
Mouse Xenograft Models Tumor growth and metabolism Demonstrated that combining 2-DG with metformin can prevent tumor growth. nih.gov
Human Ovarian Carcinoma Xenografts in Nude Mice Intratumoral distribution of glucose Showed uptake in viable tumor cells, particularly those surrounding necrotic foci, but not in inflammatory cells. snmjournals.org
Imatinib-Resistant GIST Cell Line Xenografts Therapeutic efficacy of glycolysis inhibition 2-DG inhibited proliferation and induced apoptosis, with increased sensitivity in low-glucose conditions. plos.org

Neurodegenerative and Neurological Disorder Models (Brain Glucose Utilization, Epilepsy Research)

³H-2-DG is a cornerstone in neuroscience research for mapping regional brain glucose utilization, which often reflects neuronal activity. This technique is particularly valuable in animal models of neurodegenerative and neurological disorders where metabolic dysfunction is a key pathological feature.

In models of Alzheimer's disease (AD), such as the Octodon degus, which spontaneously develops AD-like neuropathology, ³H-2-DG has been used to measure glucose uptake in brain slices. frontiersin.org These studies have revealed significant age-related decreases in hippocampal glucose metabolism, correlating with cognitive decline and supporting the use of this animal as a model for sporadic AD. frontiersin.org Similarly, in transgenic mouse models of AD, reduced glucose uptake has been observed in specific brain regions like the cortex and hippocampus, often preceding the full development of plaques and tangles. mdpi.comresearchgate.net However, studies in rat models with lesions mimicking the cholinergic deficits of AD found no change in cortical glucose utilization, suggesting the relationship between specific neuronal loss and metabolic decline is complex. nih.gov

In epilepsy research, 2-DG has been investigated both as a research tool and a potential therapeutic agent. In various animal models, including chemically induced seizures and kindling models, 2-DG has demonstrated anticonvulsant and antiepileptic effects. nih.govfrontiersin.org Using ³H-2-DG autoradiography in a genetic hamster model of dystonia, researchers identified abnormal metabolic activity in discrete brain regions of the motor system, such as the red nucleus and thalamus, providing insights into the pathophysiology of the movement disorder. nih.gov Studies using 2-DG in rodent models of post-traumatic epilepsy have shown that it can significantly reduce the development of subsequent seizures. cureepilepsy.org

Table 2: Research Findings in Neurodegenerative and Neurological Disorder Models

Disorder Model Animal Model Key Findings
Alzheimer's Disease Octodon degus (natural model) Significant age-related decrease in hippocampal glucose uptake and ATP synthesis. frontiersin.org
Alzheimer's Disease Transgenic Mice (e.g., 3xTg-AD) Age-related reductions in glucose uptake in cortex and hippocampus. mdpi.comresearchgate.netnih.gov
Alzheimer's Disease (Cholinergic Deficit) Rats with nBM lesions Lesions decreased cortical cholinergic activity but did not alter cortical glucose accumulation. nih.gov
Epilepsy Rats (Kindling model) 2-DG slowed the progression of kindled seizures. nih.gov
Epilepsy Mice (6 Hz and audiogenic seizure models) 2-DG demonstrated acute anticonvulsant actions. nih.govfrontiersin.org
Dystonia Genetically Dystonic Hamsters Increased ³H-2-DG uptake in motor areas like the red nucleus and thalamus; decreased uptake in deep cerebellar nuclei. nih.gov

Metabolic Disorder Models (Diabetes, Obesity)

Animal models of metabolic disorders like diabetes and obesity are essential for understanding the pathogenesis of insulin resistance and identifying tissues affected by altered glucose homeostasis. The ³H-2-DG uptake assay is a widely used method to quantify tissue-specific glucose metabolism and insulin sensitivity in these models. nih.govdiabetescenters.org

In various rodent models of type 2 diabetes (T2D) and obesity, such as high-fat diet-fed mice or Zucker diabetic fatty rats, ³H-2-DG is used to assess glucose uptake in key metabolic tissues like skeletal muscle, adipose tissue, and liver. diabetescenters.orgresearchgate.netnih.gov These studies consistently demonstrate impaired insulin-stimulated glucose uptake in the muscle and fat of insulin-resistant animals. researchgate.net The method allows for the comparison of insulin sensitivity across different muscle fiber types, showing, for example, that insulin-stimulated glucose uptake is significantly lower in obese rats compared to lean controls. researchgate.net This technique has been validated to provide a reproducible measure of relative insulin sensitivity among peripheral tissues in vivo. nih.gov It has been instrumental in evaluating the efficacy of therapeutic interventions aimed at improving insulin sensitivity. physiology.org

Table 3: Use of 2-Deoxy-D-glucose-[3H(G)] in Metabolic Disorder Research

Disorder Model Animal Model Tissue/Organ Studied Key Findings
Type 2 Diabetes High-Fat Diet-Fed Mice Skeletal Muscle, Adipose Tissue Used to quantify insulin action and cellular metabolism in isolated tissues and cells. diabetescenters.org
Obesity / Insulin Resistance Zucker Rats (Obese vs. Lean) Skeletal Muscle (Soleus, Gastrocnemius) Insulin-stimulated glucose uptake was significantly lower in obese rats compared to lean rats. researchgate.net
Insulin Response Validation Rats Multiple Peripheral Tissues Validated a method to quantify relative insulin sensitivity among tissues; brain glucose metabolism was unaffected by insulin. nih.gov
Type 2 Diabetes Streptozotocin-induced Diabetic Mice Heart Diabetic mice showed a reduced ability to metabolize glucose after ischemia-reperfusion injury. plos.org

Inflammatory and Dermatitis Animal Models

Recent research has highlighted the crucial role of cellular metabolism, particularly glycolysis, in regulating immune cell function and driving inflammation. The use of 2-DG, and by extension ³H-2-DG for mechanistic studies, has become pivotal in exploring this link in animal models of inflammatory diseases.

In mouse models of inflammatory skin conditions, such as atopic dermatitis and psoriasis, studies have found that glucose transporters are highly expressed in inflamed skin. nih.govnih.govmdpi.com The administration of 2-DG was shown to ameliorate dermatitis induced by agents like 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone, as evidenced by reduced ear swelling and histological improvements. nih.govmdpi.com These findings suggest that inhibiting the heightened glucose metabolism in inflamed skin can have therapeutic benefits.

Beyond skin inflammation, 2-DG has been shown to be effective in systemic inflammatory models. In a mouse model of inflammatory bowel disease (colitis), 2-DG completely inhibited the disease. nih.gov It also alleviated arthritis in a mouse model for rheumatoid arthritis. nih.gov Furthermore, in a mouse model of endotoxemia induced by lipopolysaccharide (LPS), dietary 2-DG reduced lung endothelial damage and oxidative stress by limiting the activation of key inflammatory proteins. frontiersin.org Mechanistic studies suggest that 2-DG can inhibit the signaling of various proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6, partly by inducing the deglycosylation of their receptors. nih.govmdpi.com

Table 4: 2-Deoxy-D-glucose-[3H(G)] in Inflammatory Disease Models

Disease Model Animal Model Key Findings
Dermatitis Mice (TPA- and oxazolone-induced) Administration of 2-DG ameliorated dermatitis, reducing ear swelling and inflammation. nih.govnih.govmdpi.com
Inflammatory Bowel Disease Mice (Dextran sodium sulfate-induced colitis) 2-DG completely inhibited the development of colitis. nih.gov
Rheumatoid Arthritis SKG Mice (Laminarin-induced arthritis) 2-DG treatment alleviated arthritis symptoms. nih.gov
Endotoxemia / Sepsis Mice (LPS-induced shock) Dietary 2-DG reduced lung damage and oxidative stress. frontiersin.org Prevented death in a model for cytokine storm. nih.gov

Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, paradoxically causing further damage. Alterations in cellular metabolism are central to this process. ³H-2-DG is used in animal models to study the metabolic state of tissues, such as the heart and brain, following I/R.

In models of myocardial I/R, ³H-2-DG helps assess glucose uptake and metabolism in the heart. Studies in diabetic mice subjected to cardiac I/R have used the PET tracer equivalent, ¹⁸F-FDG, to show that diabetic animals have a reduced capacity to metabolize glucose, which influences cardiac remodeling and outcomes post-injury. plos.org While diabetic mice initially showed smaller infarct sizes, they later developed more pronounced fibrosis, highlighting the complex role of metabolic alterations in cardiac repair. plos.org Other studies in diabetic rat models have shown that sensitivity to I/R injury changes with the duration of diabetes, which is associated with progressive dysfunction of glucose oxidation. plos.org In cultured cardiomyocytes, ³H-2-DG incorporation demonstrated that certain treatments could increase glucose uptake, suggesting a potential cardioprotective mechanism. researchgate.net

In the context of cerebral ischemia (stroke), 2-DG has been added to in vitro models to inhibit glycolysis and further simulate the metabolic shutdown that occurs during an ischemic event. nih.gov While ³H-2-DG is a powerful tool, its use in some I/R models requires careful consideration, as the accumulation of its phosphorylated form could potentially interfere with the reperfusion process itself. nih.gov

Table 5: Insights from Ischemia-Reperfusion Injury Models

Injury Model Animal Model Organ Key Findings
Myocardial I/R Streptozotocin-induced Diabetic Mice Heart Diabetic mice had reduced cardiac glucose uptake post-I/R, leading to altered cardiac remodeling with increased fibrosis. plos.org
Myocardial I/R Zucker Diabetic Fatty Rats Heart Sensitivity to I/R injury and glucose oxidation capacity varied with the stage of type 2 diabetes. plos.org
Myocardial Metabolism Cultured Neonatal Rat Cardiomyocytes Heart Relaxin treatment increased metabolic activity and ³H-2-DG incorporation (glucose uptake). researchgate.net
Cerebral Ischemia (In Vitro Simulation) Cell Culture Brain 2-DG is used to inhibit glycolysis to mimic the metabolic shutdown of ischemia. nih.gov

Molecular and Cellular Consequences of 2 Deoxy D Glucose 3h G Application in Research

Induction of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress, Oxidative Stress)

The administration of 2-DG instigates significant cellular stress, primarily manifesting as endoplasmic reticulum (ER) stress and oxidative stress. As a structural analog of both glucose and mannose, 2-DG interferes with N-linked glycosylation, a crucial process for protein folding that occurs within the ER. mdpi.combiorxiv.org This disruption leads to the accumulation of misfolded or unfolded proteins, triggering the unfolded protein response (UPR). nih.govaacrjournals.org The UPR is a protective mechanism aimed at restoring ER homeostasis, but if the stress is prolonged or severe, it can lead to apoptosis. oncotarget.com Key markers of the UPR, such as GRP78 and CHOP, are consistently upregulated in cells treated with 2-DG. nih.govoncotarget.com

Furthermore, 2-DG-mediated glucose deprivation can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com This increase in ROS can be a consequence of disrupted mitochondrial function and the depletion of cellular antioxidants. Specifically, by inhibiting the pentose (B10789219) phosphate (B84403) pathway, 2-DG can decrease the levels of NADPH, which is essential for maintaining the reduced state of glutathione (B108866), a major cellular antioxidant. mdpi.com The resulting oxidative stress can further contribute to cellular damage and death.

A key finding is that the induction of ER stress by 2-DG appears to be a more significant driver of its effects under normoxic conditions than ATP depletion. nih.gov This is evidenced by the fact that exogenous mannose can reverse 2-DG-induced ER stress and autophagy without restoring ATP levels. nih.govnih.gov

Modulation of Autophagy and Apoptosis Pathways

2-Deoxy-D-glucose is a potent modulator of both autophagy and apoptosis, two fundamental cellular processes governing cell fate. The induction of autophagy, a cellular self-degradation process, is a common response to 2-DG treatment. nih.govmdpi.com This can be triggered by both ER stress and energy depletion. mdpi.commdpi.com The energy-sensing AMP-activated protein kinase (AMPK) is activated in response to the altered ATP/AMP ratio caused by glycolysis inhibition, which in turn can induce autophagy. mdpi.com ER stress, as a result of impaired glycosylation, also serves as a potent stimulus for autophagy. nih.govmdpi.com Autophagy initially acts as a pro-survival mechanism, attempting to alleviate stress by recycling cellular components. nih.gov

However, prolonged or excessive autophagy can ultimately lead to apoptotic cell death. mdpi.com 2-DG can induce apoptosis through various pathways. The intrinsic pathway can be activated through the modulation of Bcl-2 family proteins. mdpi.com Additionally, ATP depletion can sensitize cells to extrinsic apoptosis mediated by death receptors of the TNF superfamily. mdpi.com Research has shown that 2-DG treatment can downregulate anti-apoptotic proteins like cFLIP, thereby increasing sensitivity to TRAIL-induced cell death. mdpi.com The interplay between autophagy and apoptosis in response to 2-DG is complex and cell-type dependent. In some contexts, blocking autophagy enhances 2-DG-induced apoptosis, suggesting a protective role for autophagy. nih.govnih.gov

Alterations in Gene Expression and Protein Synthesis/Glycosylation

The application of 2-DG leads to significant alterations in gene expression and fundamental processes like protein synthesis and glycosylation. Due to its structural similarity to mannose, 2-DG directly interferes with N-linked glycosylation, the process of attaching oligosaccharide chains to proteins. biorxiv.orgnih.govresearchgate.net This interference leads to the synthesis of misfolded glycoproteins, triggering the ER stress response and the UPR. aacrjournals.orgresearchgate.net The disruption of proper protein glycosylation can affect the function of numerous proteins, including cell surface receptors and signaling molecules. mdpi.com

Gene expression is also broadly affected by 2-DG treatment. For instance, in response to the metabolic stress induced by 2-DG, there can be a downregulation of immune-relevant genes. nih.gov The activation of AMPK and the subsequent inhibition of the mTORC1 pathway can lead to a general reduction in protein synthesis as a means to conserve energy. biorxiv.org Furthermore, studies have shown that 2-DG can modulate the expression of genes involved in protein metabolism in various tissues. biorxiv.org For example, in the prefrontal cortex, 2-DG has been observed to reduce the expression of genes related to protein metabolism in the endoplasmic reticulum. biorxiv.org

Impact on Cell Proliferation and Viability in Research Contexts

In various research contexts, 2-Deoxy-D-glucose has been shown to have a significant impact on cell proliferation and viability, particularly in cancer cell lines. By inhibiting glycolysis, 2-DG deprives rapidly proliferating cells of the energy required for growth and division. researchgate.netpnas.org This often results in a slowdown of proliferation or complete cell cycle arrest, frequently at the G0/G1 phase. iiarjournals.orgspandidos-publications.comoncotarget.com

The effect of 2-DG on cell viability is dose-dependent and cell-type specific. iiarjournals.org In some malignant cell lines, exposure to 2-DG leads to a proliferation arrest without inducing significant apoptosis. In contrast, other cell lines undergo massive apoptosis in response to the same treatment. iiarjournals.org The cytotoxic effects of 2-DG are often more pronounced in cancer cells, which exhibit high rates of glycolysis (the Warburg effect), compared to normal cells. mdpi.com

Hypoxia, a common feature of the tumor microenvironment, can enhance the inhibitory effects of 2-DG on cell viability. spandidos-publications.comnih.gov This is because hypoxic cells are more reliant on glycolysis for ATP production. Therefore, inhibiting this pathway with 2-DG under hypoxic conditions can lead to a more severe energy crisis and subsequent cell death. spandidos-publications.com

Table 1: Effects of 2-Deoxy-D-glucose on Cell Proliferation and Viability in Different Cancer Cell Lines

Cell Line Origin Observed Effect Reference
Ovarian, Squamous, Cerebral, Hepatic, Colonic, Mesothelial Varied responses: proliferation slowdown, proliferation arrest, moderate apoptosis, or massive apoptosis. iiarjournals.org
Hepatocarcinoma Decreased cell proliferation and increased cell apoptosis. spandidos-publications.comnih.gov
Acute Lymphoblastic Leukemia Induced cell death and cell cycle arrest at G0/G1 phase. oncotarget.com
Glioblastoma Synergistic reduction in cell viability when combined with cisplatin (B142131). researchgate.net

Interaction with Other Metabolic Inhibitors and Modulators in Combined Research Approaches

The anti-proliferative and pro-apoptotic effects of 2-Deoxy-D-glucose can be potentiated when used in combination with other metabolic inhibitors and modulators. This has led to extensive research into synergistic treatment strategies, particularly in the context of cancer.

One common approach is to combine 2-DG with inhibitors of oxidative phosphorylation (OXPHOS). Since some cancer cells can compensate for glycolysis inhibition by upregulating OXPHOS, simultaneously targeting both pathways can lead to a more profound energy crisis and enhanced cell death. frontiersin.org For example, the combination of 2-DG with metformin (B114582), a complex I inhibitor, has shown effectiveness against a broad spectrum of preclinical cancer models. nih.gov Similarly, combining 2-DG with fenofibrate (B1672516), which also impacts mitochondrial function, has been shown to induce greater energy stress and cell death than either agent alone. oncotarget.com

Another strategy involves combining 2-DG with agents that modulate the cellular stress responses it induces. For instance, inhibitors of autophagy have been shown to increase the sensitivity of cells to 2-DG, suggesting that blocking this protective pathway can enhance its cytotoxic effects. nih.gov Furthermore, combining 2-DG with cisplatin in glioblastoma cells has been observed to cause a switch from an autophagic response to an apoptotic one, leading to a synergistic reduction in cell viability. researchgate.net The combination of 2-DG with AKT inhibitors has also shown promise, as AKT inhibition can potentiate 2-DG-induced apoptosis by downregulating the UPR. researchgate.net

These combined research approaches highlight the potential of targeting cellular metabolism from multiple angles to achieve a more potent anti-cancer effect.

Table 2: Examples of Combined Research Approaches with 2-Deoxy-D-glucose

Combination Agent Rationale Observed Effect Reference
Metformin Dual inhibition of glycolysis and oxidative phosphorylation. Effective against a broad spectrum of preclinical cancer models. nih.gov
Fenofibrate Simultaneous induction of energy and ER stress. Synergistic toxic effect in several tumor cell lines. oncotarget.com
Autophagy Inhibitors (e.g., 3-methyladenine) Blockade of the protective autophagic response. Increased cell sensitivity to 2-DG. nih.gov
Cisplatin Induction of DNA damage and modulation of cell death pathways. Synergistic reduction in cell viability in glioblastoma cells, with a switch from autophagy to apoptosis. researchgate.net
AKT Inhibitors (e.g., LY294002) Downregulation of the pro-survival UPR. Potentiation of 2-DG-induced apoptosis. researchgate.net
MDIVI-1 Dual targeting of glycolysis and mitochondrial bioenergetics. Reduced cellular bioenergetics, increased cell death, and decreased clonogenic activity. frontiersin.org

Advanced Research Topics and Conceptual Frameworks

Integration with Multi-Omics Approaches for Metabolic Profiling

The measurement of glucose uptake via [³H]2DG provides a critical functional readout of metabolic activity that powerfully complements data from other high-throughput 'omics' platforms. In the context of systems biology, metabolic flux is the ultimate functional output of complex regulatory networks spanning the genome, transcriptome, and proteome. Integrating [³H]2DG-derived data with multi-omics datasets provides a more holistic understanding of cellular metabolic states.

Synergy with Transcriptomics and Proteomics: Changes in the expression of genes and proteins directly involved in glucose metabolism can be functionally validated using [³H]2DG. For instance, an observed upregulation of messenger RNA (mRNA) for glucose transporter 1 (SLC2A1 gene, encoding GLUT1) and Hexokinase 2 (HK2 gene) via RNA-sequencing (transcriptomics) or their corresponding protein levels via mass spectrometry (proteomics) would predict an increase in glucose uptake. A [³H]2DG uptake assay can directly confirm whether these molecular changes translate into a tangible increase in the rate of glucose transport and phosphorylation, thereby linking gene expression to metabolic function.

Complementing Metabolomics: While mass spectrometry-based metabolomics provides a static snapshot of the concentrations of hundreds of intracellular metabolites, it does not inherently measure the rate at which these metabolites are being produced or consumed. [³H]2DG measures the flux, or rate, of a specific metabolic step—the conversion of extracellular glucose to intracellular glucose-6-phosphate. This dynamic information is crucial for interpreting static metabolomic data. For example, a cell might exhibit high intracellular glucose levels. This could be due to either enhanced glucose uptake or a downstream blockage in glycolysis. A [³H]2DG assay can distinguish between these scenarios: high [³H]2DG accumulation would support the former, while normal or low accumulation would suggest the latter.

Informing Metabolic Flux Analysis (MFA): [³H]2DG provides a quantitative measure of the glucose uptake rate, which can be used as a critical input or constraint for more complex stable isotope-resolved metabolomics (SIRM) experiments, often using ¹³C-labeled glucose. By precisely defining the rate of glucose entry into the cell, [³H]2DG data enhances the accuracy of computational models that map the flow of carbon atoms through the entirety of central carbon metabolism.

Development of Novel Assays and High-Throughput Screening Methodologies

The classical [³H]2DG uptake assay, while robust, is labor-intensive, involving multiple wash, lysis, and liquid scintillation counting steps for each sample. To meet the demands of modern drug discovery and systems biology, several methodologies have been developed to adapt this assay for high-throughput screening (HTS).

Scintillation Proximity Assay (SPA): This is a homogenous (no-wash) assay format ideal for HTS. Cells are cultured in microplates (e.g., 96- or 384-well) where the bottom surface is coated with a scintillant (e.g., Cytostar-T plates). When cells take up and phosphorylate [³H]2DG, the trapped [³H]2DG-6-phosphate is brought into close proximity with the scintillant. The low-energy beta particles emitted by tritium (B154650) (³H) can only travel a very short distance in aqueous environments, so only the intracellular radiolabel is close enough to excite the scintillant and produce a light signal. This signal can be read directly on a microplate reader, eliminating the need for cell lysis and wash steps. This technology enables real-time, kinetic measurements of glucose uptake across many samples simultaneously.

Filter-Based Assays: Another common HTS adaptation involves using multi-well filter plates. Cells are cultured on a filter membrane within each well. Following incubation with [³H]2DG, the assay medium is rapidly aspirated through the filter, trapping the cells. The filters are then quickly washed to remove extracellular tracer. Scintillation fluid is added to each well, and the plate is counted in a microplate scintillation counter. While this method involves wash steps, it is significantly faster and more scalable than traditional tube-based assays.

These HTS methodologies are instrumental in screening large chemical libraries for compounds that inhibit or stimulate glucose transport, making them invaluable for identifying potential therapeutics targeting metabolic pathways in diseases like cancer and diabetes.

ParameterTraditional Tube AssayFilter-Based AssayScintillation Proximity Assay (SPA)
Throughput LowMedium to HighHigh to Very High
Primary Steps Incubation, Multiple Washes, Lysis, Scintillation CountingIncubation, Aspiration/Washing, Scintillation CountingIncubation, Direct Plate Reading
Measurement Type EndpointEndpointEndpoint or Kinetic (Real-time)
Key Advantage Gold standard for precisionScalable, faster than tube assayNo-wash, homogenous, highest throughput
Key Limitation Labor-intensive, not scalableRequires specialized filter plates and vacuum manifoldRequires specialized scintillant-coated plates

Comparative Analysis with Other Glucose Tracers and Analogs

The choice of a metabolic tracer is dictated by the specific biological question being asked. [³H]2DG is one of several tools available, each with unique properties and applications. A comparative analysis highlights the specific utility of [³H]2DG.

[³H]2DG vs. 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG): FDG is the positron-emitting analog of 2DG used for in vivo Positron Emission Tomography (PET) imaging. Both tracers operate on the same biological principle: transport via GLUTs and subsequent trapping via hexokinase-mediated phosphorylation. The primary difference lies in the isotope and detection method. The high-energy gamma rays resulting from positron annihilation make [¹⁸F]FDG ideal for non-invasive, whole-body imaging. In contrast, the low-energy beta emission of tritium makes [³H]2DG suitable only for quantitative in vitro (cell culture) or ex vivo (tissue homogenate) analysis via liquid scintillation counting or autoradiography. The long half-life of tritium (~12.3 years) compared to fluorine-18 (B77423) (~110 minutes) also makes [³H]2DG more practical for routine laboratory experiments that are not time-constrained by rapid radioactive decay.

[³H]2DG vs. Glucose-U-[¹⁴C]: Unlike the analog [³H]2DG, uniformly labeled [¹⁴C]glucose is chemically identical to natural glucose and is fully metabolized by the cell. After entering the cell and being phosphorylated, the ¹⁴C label can be tracked as it progresses through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and into anabolic products like lipids, proteins, and nucleic acids. Therefore, these two tracers answer different questions:

[³H]2DG measures the rate of glucose uptake and phosphorylation, an index of the cell's commitment to use glucose.

[¹⁴C]Glucose measures the flux of glucose carbon through specific metabolic pathways and its ultimate metabolic fate.

[³H]2DG vs. 3-O-Methyl-D-glucose (3-OMG): 3-O-Methyl-D-glucose is a glucose analog that is transported into the cell by GLUTs but is not a substrate for hexokinase. It is therefore not phosphorylated or metabolically trapped. This property allows 3-OMG (typically radiolabeled with ¹⁴C or ³H) to be used to specifically measure the rate of glucose transport, independent of subsequent phosphorylation. By comparing the uptake of [³H]2DG with that of radiolabeled 3-OMG, researchers can dissect whether an intervention affects the glucose transporter activity, the hexokinase activity, or both.

TracerBiological FatePrimary MeasurementKey Application
2-Deoxy-D-glucose-[3H(G)] Transported and phosphorylated; trapped as [³H]2DG-6-PRate of glucose uptake and phosphorylationIn vitro/ex vivo quantitative analysis of glucose uptake
2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) Transported and phosphorylated; trapped as [¹⁸F]FDG-6-PRegional glucose utilizationIn vivo clinical and preclinical PET imaging
Glucose-U-[¹⁴C] Transported, phosphorylated, and fully metabolizedFlux through downstream metabolic pathways (e.g., glycolysis, TCA cycle)Metabolic fate mapping; measuring pathway flux
3-O-Methyl-D-glucose ([¹⁴C] or [³H]) Transported but not phosphorylated; equilibrates across membraneRate of glucose transportIsolating and measuring glucose transporter activity

Modeling and Computational Approaches for Metabolic Data Interpretation

Raw data from [³H]2DG experiments (e.g., disintegrations per minute per milligram of protein) must be interpreted using mathematical models to derive physiologically meaningful parameters, such as the metabolic rate of glucose (MRglu). The foundational framework for this is the three-compartment model originally developed by Sokoloff and colleagues for [¹⁴C]2DG autoradiography, which is directly applicable to [³H]2DG assays.

The model considers three compartments:

Tracer in Plasma/Medium: The concentration of [³H]2DG available to the cells.

Tracer in Intracellular Precursor Pool: The concentration of free, unphosphorylated [³H]2DG inside the cell.

Tracer in Metabolized Product Pool: The concentration of trapped [³H]2DG-6-phosphate.

The exchange between these compartments is described by first-order rate constants:

K₁: The rate constant for transport from the medium into the cell.

k₂: The rate constant for transport from the cell back to the medium.

k₃: The rate constant for phosphorylation by hexokinase.

k₄: The rate constant for dephosphorylation of 2DG-6-phosphate back to 2DG (this is generally considered negligible in most tissues and short-term experiments).

LC = (Clearance of 2DG) / (Clearance of Glucose) = [ (K₁k₃) / (k₂+k₃) ]₂DG / [ (K₁k₃) / (k₂+k₃) ]Glucose

While determining the full set of rate constants and the LC is complex and often reserved for detailed physiological studies, simplified models are frequently used in in vitro HTS applications. In these cases, by carefully controlling experimental conditions (e.g., using tracer-level concentrations and measuring uptake during the initial linear phase), the raw [³H]2DG accumulation is assumed to be directly proportional to the glucose uptake rate, allowing for robust relative comparisons between different experimental conditions.

Limitations and Future Directions in Research Utilizing 2 Deoxy D Glucose 3h G

Methodological Caveats and Interpretation Challenges in Tracer Studies

A primary methodological assumption in studies using 2-Deoxy-D-glucose (2DG) is that its phosphorylated form, 2-Deoxy-D-glucose-6-phosphate (2DGP), is metabolically trapped within the cell and not further processed. nih.govnih.gov This principle underpins its use in quantifying glucose uptake rates. However, substantial evidence demonstrates that this assumption is not universally valid, as 2DGP can be incorporated into glycogen (B147801). nih.govnih.gov This metabolic diversion can lead to a significant underestimation of glucose uptake if measurements are based solely on the accumulation of soluble 2DGP. nih.govnih.gov

Research has shown that 2DG is metabolized into glycogen in various tissues, including skeletal muscle, heart, liver, and adipose tissue, in an insulin-dependent manner. nih.gov For instance, in rat soleus muscle, the rate of glycogen synthesis from 2DG increases significantly with rising insulin (B600854) concentrations. nih.gov One study found that failing to account for 2DG incorporation into glycogen resulted in a 29% underestimation of glucose uptake in rat rectus abdominis muscle and a 7% underestimation in the heart during hyperinsulinemic conditions. nih.govdiabetesjournals.org The degree of this underestimation varies between tissues, reflecting differences in their metabolic priorities and enzymatic activities. nih.govdiabetesjournals.org

Table 1: Underestimation of Glucose Uptake Due to 2-Deoxy-D-glucose Incorporation into Glycogen in Rat Tissues

Tissue Condition Underestimation of Glucose Uptake (%) Reference
Rectus Abdominis Muscle Hyperinsulinemia 29 nih.govdiabetesjournals.org
Heart Hyperinsulinemia 7 nih.govdiabetesjournals.org

This table illustrates the percentage by which glucose uptake is underestimated when the incorporation of 2-Deoxy-D-glucose into glycogen is not accounted for in calculations based on 2-Deoxy-D-glucose-6-phosphate accumulation.

From a technical standpoint, the choice of radioisotope also presents methodological considerations. While both ¹⁴C and ³H-labeled 2DG are used, the tritiated form offers significantly improved resolution in autoradiography due to the lower energy and shorter path length of tritium's beta emissions. nih.govnih.gov This allows for more precise localization of metabolic activity within heterogeneous tissues and even at the cytological level, revealing differential uptake in specific brain nuclei that is unresolvable with ¹⁴C-2DG. nih.gov

Considerations for Off-Target Effects in Complex Biological Systems (from a research tool perspective)

Beyond its primary role as a competitive inhibitor of glycolysis, 2-Deoxy-D-glucose exerts a range of "off-target" effects that can influence cellular physiology in complex ways. nih.govnews-medical.net These effects are not merely secondary consequences of energy depletion but represent distinct biochemical interactions that can confound the interpretation of experimental results if not properly considered.

One of the most significant off-target effects is the interference with N-linked glycosylation. nih.govaai.orgnih.gov Due to its structural similarity to mannose, 2DG can disrupt the synthesis of oligosaccharide chains required for the proper folding and function of glycoproteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govoncotarget.combiorender.com This effect has been shown to be the primary mechanism of 2DG-induced cell death in certain cancer cell lines under normoxic conditions, independent of its glycolytic inhibition. nih.gov The induction of ER stress can be reversed by the addition of exogenous D-mannose, providing a useful experimental control to distinguish between effects stemming from glycosylation interference versus those from glycolysis inhibition. aai.orgoncotarget.com

Furthermore, 2DG has been found to activate pro-survival signaling pathways, which can counteract its intended inhibitory effects. Studies have shown that 2DG can induce the phosphorylation and activation of Akt, a key protein in the PI3K signaling pathway that promotes cell survival and proliferation. nih.govaacrjournals.org This activation appears to be independent of glycolysis inhibition and can be triggered through the insulin-like growth factor 1 receptor (IGF1R). nih.gov In some cancer cells, 2DG treatment was found to upregulate the phosphorylation of 64 sites across various signaling pathways, including the Raf-MEK-ERK and JAK/STAT pathways, with the majority of these activations being dependent on IGF1R signaling. nih.gov This broad activation of survival pathways may explain why 2DG as a single agent has shown limited efficacy in some in vivo cancer studies. nih.gov

Table 2: Summary of Key Off-Target Effects of 2-Deoxy-D-glucose

Off-Target Effect Mechanism Consequence Reference
Inhibition of N-linked Glycosylation Structural similarity to mannose disrupts oligosaccharide synthesis. Induces Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR); can lead to apoptosis. nih.govaai.orgnih.govnih.govoncotarget.com
Activation of Pro-survival Signaling Can trigger IGF-1R signaling, leading to phosphorylation of downstream targets. Activation of PI3K/Akt and MEK-ERK pathways, potentially counteracting cytotoxic effects. nih.govaacrjournals.org
Induction of Autophagy Primarily mediated by ER stress rather than ATP depletion. Can act as a pro-survival or pro-death mechanism depending on the cellular context. nih.govoncotarget.com

This table summarizes the principal off-target effects of 2-Deoxy-D-glucose, their underlying mechanisms, and their potential impact on cellular processes, as observed from a research tool perspective.

Emerging Research Avenues and Unexplored Applications

The multifaceted biological activities of 2-Deoxy-D-glucose are opening up new avenues of research beyond its traditional use as a metabolic tracer. One of the most prominent emerging applications is in cancer therapy, not just as a standalone agent but as a sensitizer (B1316253) for other treatments. mdpi.commdpi.comtandfonline.com By inhibiting glycolysis, 2DG can create a state of energy stress that renders cancer cells, particularly hypoxic ones, more vulnerable to radiation and certain chemotherapeutic drugs. tandfonline.comnih.gov Combination therapies using 2DG with drugs like metformin (B114582) or fenofibrate (B1672516) are being explored to simultaneously induce energy and ER stress, leading to synergistic cancer cell death. oncotarget.comspandidos-publications.com

Another significant and expanding area of research is the use of 2DG as a broad-spectrum antiviral agent. news-medical.netbenthamscience.comnih.gov Many viruses, upon infecting a host cell, upregulate cellular metabolism, particularly glycolysis, to fuel their rapid replication. nih.govgst-antivirals.com By targeting this host-cell dependency, 2DG can create an unfavorable environment for viral proliferation. benthamscience.com This mechanism has shown promise against a range of viruses, including human rhinoviruses and coronaviruses, such as SARS-CoV-2. news-medical.netmdpi.com The strategy of targeting host metabolism offers the potential advantage of being less susceptible to the development of viral resistance compared to drugs that target specific viral proteins. gst-antivirals.com

The application of 2DG and its fluorescent or radio-labeled analogs is also breaking new ground in plant biology. frontiersin.orgnih.govnih.gov The analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is being used to study carbon allocation and photoassimilate transport in plants in response to various stimuli, such as herbivore attacks. frontiersin.orgnih.gov These studies are revealing how plants redirect resources under stress, for example, by altering carbon partitioning between shoots and roots. nih.gov Research has also shown that, unlike in animal cells, the metabolism of FDG in plants can lead to the formation of products like 2-deoxy-2-fluoro-maltose and uridine-diphosphate-FDG, highlighting a more complex metabolic fate than previously assumed. frontiersin.org

Contribution to Fundamental Understanding of Glucose Metabolism and Cellular Bioenergetics

The use of 2-Deoxy-D-glucose-[3H(G)] has been fundamental to shaping our current understanding of glucose metabolism and cellular bioenergetics. Its application was pivotal in demonstrating and studying the "Warburg effect," the phenomenon where cancer cells exhibit high rates of glycolysis even in the presence of oxygen. mdpi.comtandfonline.com By providing a means to inhibit this pathway, 2DG has allowed researchers to investigate the consequences of this metabolic reprogramming for tumor growth, proliferation, and survival. tandfonline.com

Furthermore, studies employing ³H-2DG have been instrumental in quantifying and comparing the relative insulin sensitivity of different tissues in vivo. By measuring the uptake of the tracer in various tissues under different insulin concentrations, researchers have been able to map the body's response to this critical hormone, identifying skeletal muscle and adipose tissue as major sites of insulin-stimulated glucose disposal. This has profound implications for understanding metabolic diseases like type 2 diabetes, where insulin resistance is a key feature.

The compound has also served as a critical tool for exploring the bioenergetic consequences of inhibiting glycolysis. By inducing a state of cellular glucopenia, 2DG allows for the study of how cells respond to energy stress, including the activation of energy-sensing pathways like the AMP-activated protein kinase (AMPK) system and the downstream effects on processes such as autophagy and apoptosis. These investigations have provided deep insights into the intricate network that cells use to maintain energy homeostasis and make life-or-death decisions under metabolic duress.

Q & A

Q. How is 2-Deoxy-D-glucose-[3H(G)] utilized to measure cellular glucose uptake in experimental settings?

Methodological Answer: 2-Deoxy-D-glucose-[3H(G)] is a non-metabolizable glucose analog transported into cells via glucose transporters (GLUTs). Upon entry, it is phosphorylated by hexokinase to 2-DG-6-phosphate, which accumulates intracellularly due to its inability to undergo glycolysis . Researchers quantify uptake using liquid scintillation counting or autoradiography, correlating radioactivity with glucose transporter activity. Key steps include:

  • Incubation : Cells are exposed to the compound under physiological conditions (e.g., 37°C, 5% CO₂).
  • Washing : Removal of extracellular tracer using cold PBS.
  • Lysis : Cells are lysed, and radioactivity is measured .

Q. What is the biochemical mechanism by which 2-Deoxy-D-glucose-[3H(G)] inhibits glycolysis?

Methodological Answer: The compound competitively inhibits hexokinase, blocking the conversion of glucose to glucose-6-phosphate. Its structural similarity to glucose allows uptake and phosphorylation, but the absence of a 2-hydroxyl group prevents isomerization to fructose-6-phosphate, stalling glycolysis at the phosphoglucoisomerase step . This accumulation disrupts ATP production and is leveraged to study metabolic vulnerabilities in cancer cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glucose uptake data generated with 2-Deoxy-D-glucose-[3H(G)] under varying oxygen conditions?

Methodological Answer: Hypoxia can alter GLUT expression and hexokinase activity, leading to conflicting uptake measurements. To address this:

  • Normalization : Use parallel assays (e.g., protein quantification, cell counting) to standardize data.
  • Complementary Techniques : Combine with ¹⁴C-glucose tracing to distinguish transport from metabolic effects .
  • Controls : Include metabolic inhibitors (e.g., cytochalasin B for GLUT inhibition) to validate specificity .

Q. What critical parameters must be optimized when synthesizing 2-Deoxy-D-glucose-[3H(G)] for tracer studies?

Methodological Answer:

  • Isotopic Purity : Ensure high specific activity (e.g., 5–10 Ci/mmol) to minimize background noise .
  • Labeling Position : Tritiation at the 1,2 positions ensures metabolic stability, as the 3H label remains intact during phosphorylation .
  • Storage : Maintain at -20°C in ethanol:water (9:1) to prevent radiolytic degradation .

Synthesis and Safety

Q. What are the best practices for handling 2-Deoxy-D-glucose-[3H(G)] in laboratory settings?

Methodological Answer:

  • Radiation Safety : Use shielded containers and personal dosimeters. Work in fume hoods with HEPA filters .
  • Waste Disposal : Segregate liquid and solid radioactive waste, adhering to institutional protocols .
  • Synthesis : Tritium labeling via sodium borotritide (NaB³H₄) reduction under anhydrous conditions ensures high yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.